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Cat. No.: B8144546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two phosphodiesterase-4 (PDE4)

inhibitors: LEO 39652, a novel "dual-soft" topical agent, and roflumilast, an established oral and

topical treatment. This document synthesizes preclinical and clinical data to offer an objective

performance assessment, supported by detailed experimental methodologies.

Introduction
Both LEO 39652 and roflumilast exert their therapeutic effects by inhibiting the PDE4 enzyme,

a key regulator of intracellular cyclic adenosine monophosphate (cAMP). By increasing cAMP

levels within immune and inflammatory cells, these inhibitors attenuate the inflammatory

cascade. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease

(COPD) and plaque psoriasis.[1] LEO 39652 was developed as a topical treatment for atopic

dermatitis, designed with a "dual-soft" mechanism to minimize systemic exposure by

undergoing rapid metabolism in the bloodstream and liver.[2]

Preclinical Efficacy: A Head-to-Head Look at PDE4
Inhibition
The in vitro potency of LEO 39652 and roflumilast has been characterized by their half-maximal

inhibitory concentrations (IC50) against various PDE4 subtypes. This data is critical for

understanding their specific inhibitory profiles.
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Compound PDE4 Subtype IC50 (nM)
TNF-α Inhibition
IC50 (nM)

LEO 39652 PDE4A 1.2[3]
6.0 (in human

PBMCs)[3]

PDE4B 1.2[3]

PDE4C 3.0[3]

PDE4D 3.8[3]

Roflumilast PDE4A1 0.7

~1.0 (LPS-triggered

release from human

bronchial explants)[2]

PDE4A4 0.9

PDE4B1 0.7

PDE4B2 0.2

PDE4C1 3.0

PDE4C2 4.3

Clinical Efficacy: Performance in Target Indications
Direct comparative clinical trials between LEO 39652 and roflumilast are not available.

However, an examination of their performance in their respective target indications provides

valuable insights into their clinical potential.

LEO 39652 in Atopic Dermatitis
A Phase I clinical trial for LEO 39652 cream in adults with mild to moderate atopic dermatitis

aimed to assess its efficacy after 3 weeks of treatment.[4] The primary efficacy endpoints

included the change from baseline in the Eczema Area and Severity Index (EASI) and the

percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear)

or 1 (almost clear).[5][6] However, reports indicate a lack of clinical efficacy for LEO 39652 in

atopic dermatitis, which is thought to be due to insufficient drug availability at the target site in

the skin.
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Roflumilast in Plaque Psoriasis and COPD
Roflumilast has demonstrated significant efficacy in the treatment of both plaque psoriasis and

COPD.

Plaque Psoriasis: In Phase 3 trials (DERMIS-1 and DERMIS-2), roflumilast cream 0.3% applied

once daily for 8 weeks resulted in a significantly higher percentage of patients achieving IGA

success (clear or almost clear with a ≥2-grade improvement) compared to vehicle.[7] A key

secondary endpoint was the proportion of patients achieving at least a 75% reduction in the

Psoriasis Area and Severity Index (PASI 75).[8][9] At week 8, 40.3% of patients treated with

roflumilast achieved PASI 75, compared to 6.5% of those treated with vehicle.[10]

COPD: Clinical trials in patients with severe COPD have shown that oral roflumilast improves

lung function, as measured by the forced expiratory volume in 1 second (FEV1).[11][12] In a 1-

year study, roflumilast treatment resulted in a significant increase in post-bronchodilator FEV1

compared to placebo.[11] The REACT study, a 52-week trial, also demonstrated the efficacy of

roflumilast in reducing moderate or severe exacerbations in patients with severe COPD.[13]

Experimental Protocols
For the benefit of researchers, detailed methodologies for key assays are provided below.

Phosphodiesterase-4 (PDE4) Inhibition Assay
(Fluorescence Polarization)
This assay quantifies the inhibitory activity of compounds against PDE4 enzymes using a

fluorescence polarization (FP) method.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate by the

PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly, resulting in low FP.

Upon hydrolysis by PDE4, the resulting AMP-fluorescein binds to a larger binding agent,

slowing its rotation and increasing the FP signal. Inhibitors of PDE4 prevent this hydrolysis,

thus keeping the FP signal low.[1][14]

Protocol:

Reagent Preparation:
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Prepare a complete PDE assay buffer containing Tris-HCl, MgCl2, DTT, and NaN3.

Dilute the recombinant human PDE4 enzyme (e.g., PDE4B1) to the desired concentration

in the complete assay buffer.

Prepare serial dilutions of the test compounds (LEO 39652 or roflumilast) in the assay

buffer. A known PDE4 inhibitor like rolipram or roflumilast should be used as a positive

control.

Prepare the FAM-labeled cAMP substrate at the appropriate concentration in the assay

buffer.

Assay Procedure (96-well plate format):

Add 25 µL of the diluted PDE4 enzyme solution to each well.

Add 5 µL of the test compound dilutions or control to the respective wells.

Initiate the enzymatic reaction by adding 20 µL of the FAM-cAMP substrate solution to

each well.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction and measure fluorescence polarization using a plate reader with

appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls.

Determine the IC50 value by plotting the percent inhibition against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay in Human Peripheral Blood
Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory

cytokine TNF-α from PBMCs stimulated with lipopolysaccharide (LPS).
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Principle: PBMCs, when stimulated with LPS, produce and release TNF-α. PDE4 inhibitors

increase intracellular cAMP, which in turn suppresses the signaling pathways leading to TNF-α

production. The amount of TNF-α released into the cell culture supernatant is quantified using

an enzyme-linked immunosorbent assay (ELISA).[15]

Protocol:

PBMC Isolation:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the isolated PBMCs with phosphate-buffered saline (PBS) and resuspend them in

complete RPMI-1640 medium supplemented with fetal bovine serum and L-glutamine.

Cell Stimulation and Treatment:

Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

Pre-incubate the cells with various concentrations of the test compounds (LEO 39652 or

roflumilast) for 1 hour at 37°C in a 5% CO2 incubator.

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an

unstimulated control (no LPS) and a vehicle control (LPS with vehicle).

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

TNF-α Quantification (ELISA):

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit

according to the manufacturer's instructions.

Data Analysis:

Calculate the percent inhibition of TNF-α release for each compound concentration

compared to the LPS-stimulated vehicle control.
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Determine the IC50 value by plotting the percent inhibition against the log of the

compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using

Graphviz.
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Caption: PDE4 Inhibition Signaling Pathway.
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TNF-α Release Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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